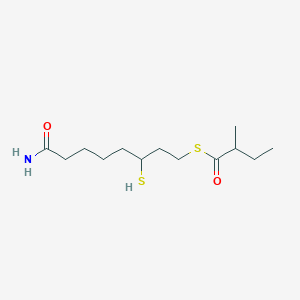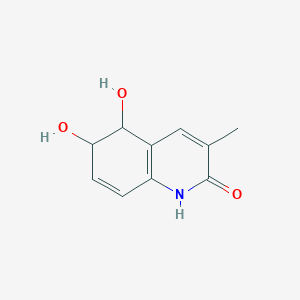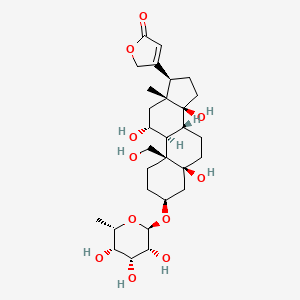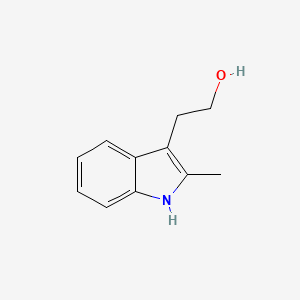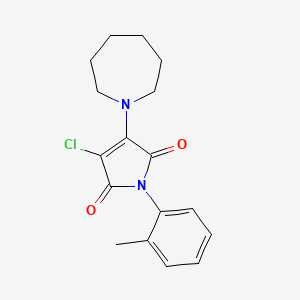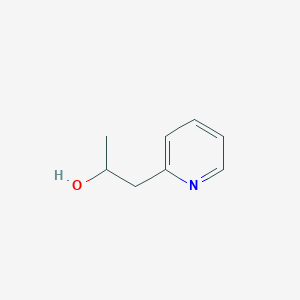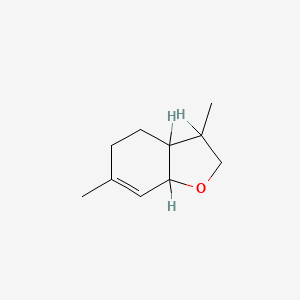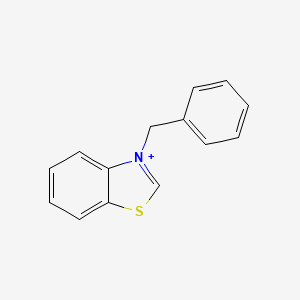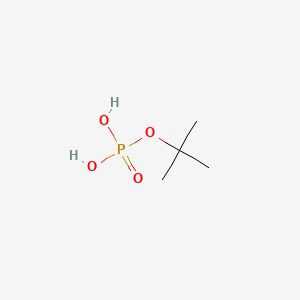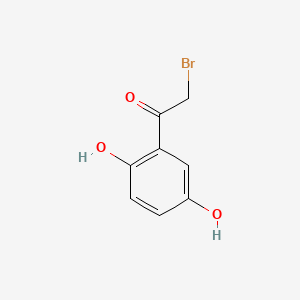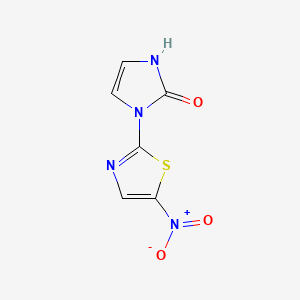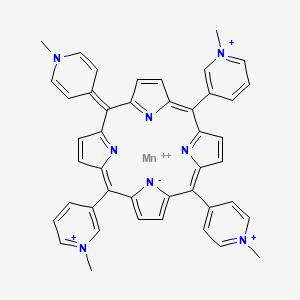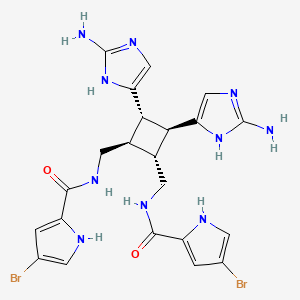
Sceptrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sceptrin is a member of pyrroles and a secondary carboxamide.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Sceptrin, a marine natural compound, has presented unique challenges and opportunities in the realm of chemical synthesis. It was first synthesized in 2004 by Baran, Zografos, and O'Malley, marking a significant achievement due to its novel chemical features and biological activity. The synthesis process highlighted innovative methods like chemo- and regioselective halogenation and a mild sequence for 2-aminoimidazole formation (Baran, Zografos, & O'Malley, 2004). Additionally, later studies by Nguyen and Jamison in 2020 demonstrated a four-step synthesis of sceptrin, emphasizing the compound's potential for further chemical exploration and application (Nguyen & Jamison, 2020).
Biological Activities and Potential Applications
Sceptrin has been studied for its biological activities and potential therapeutic applications. In 2009, Ciprés et al. discovered that sceptrin inhibits cell motility in various cancer cell lines without exhibiting toxicity at effective concentrations. This finding suggests its potential as a lead molecule for cancer therapy and as a tool for studying cell motility mechanisms (Ciprés et al., 2009). In a different context, sceptrin's antimicrobial properties were investigated by Bernan et al. in 1993, demonstrating its bacteriostatic and bactericidal effects on Escherichia coli, suggesting its potential as an antimicrobial agent (Bernan, Roll, Ireland, Greenstein, Maiese, & Steinberg, 1993).
Nano-Antibiotic Formulations
In recent advancements, sceptrin has been incorporated into nanoformulations. A 2022 study by An et al. introduced sceptrin-Au nano-aggregates (SANA), demonstrating superior antibiotic and antibiofilm activities against drug-resistant Gram-negative bacteria. This innovation signifies sceptrin's role in developing next-generation nano-antibiotics and clinical applications (An, Kang, Koh, Park, Oh, & Kim, 2022).
Eigenschaften
CAS-Nummer |
79638-16-7 |
|---|---|
Produktname |
Sceptrin |
Molekularformel |
C22H24Br2N10O2 |
Molekulargewicht |
620.3 g/mol |
IUPAC-Name |
N-[[(1R,2S,3S,4R)-2,3-bis(2-amino-1H-imidazol-5-yl)-4-[[(4-bromo-1H-pyrrole-2-carbonyl)amino]methyl]cyclobutyl]methyl]-4-bromo-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C22H24Br2N10O2/c23-9-1-13(27-3-9)19(35)29-5-11-12(6-30-20(36)14-2-10(24)4-28-14)18(16-8-32-22(26)34-16)17(11)15-7-31-21(25)33-15/h1-4,7-8,11-12,17-18,27-28H,5-6H2,(H,29,35)(H,30,36)(H3,25,31,33)(H3,26,32,34)/t11-,12-,17-,18-/m1/s1 |
InChI-Schlüssel |
YPZNLFZLPZWWAD-GWIYSAMLSA-N |
Isomerische SMILES |
C1=C(NC=C1Br)C(=O)NC[C@@H]2[C@H]([C@@H]([C@H]2C3=CN=C(N3)N)C4=CN=C(N4)N)CNC(=O)C5=CC(=CN5)Br |
SMILES |
C1=C(NC=C1Br)C(=O)NCC2C(C(C2C3=CN=C(N3)N)C4=CN=C(N4)N)CNC(=O)C5=CC(=CN5)Br |
Kanonische SMILES |
C1=C(NC=C1Br)C(=O)NCC2C(C(C2C3=CN=C(N3)N)C4=CN=C(N4)N)CNC(=O)C5=CC(=CN5)Br |
Synonyme |
sceptrin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



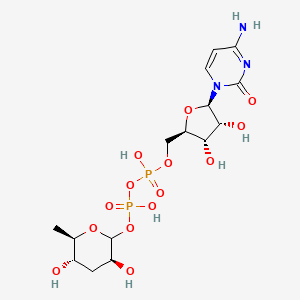
![1,6,6-Trimethyl-2,7-dioxabicyclo[3.2.2]nonan-3-one](/img/structure/B1201964.png)
